molecular formula C28H40FNO4 B161518 3-Fpnbp CAS No. 128837-83-2

3-Fpnbp

Cat. No.: B161518
CAS No.: 128837-83-2
M. Wt: 473.6 g/mol
InChI Key: LPNOOYPIGSPXRX-UHFFFAOYSA-N
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Description

3-Fluoro-PCP (3F-PCP) is a fluorinated derivative of phencyclidine (PCP), belonging to the arylcyclohexylamine class of dissociative anesthetics. It acts primarily as a non-competitive NMDA receptor antagonist, disrupting glutamate signaling and inducing dissociative and psychoactive effects . This compound is utilized in advanced pharmacological and neurochemical research to study:

  • Mechanistic pathways: Effects on neurotransmitter systems (e.g., dopamine, serotonin) and downstream cellular responses.
  • Therapeutic exploration: Potential applications in modeling dissociative disorders or developing novel neuropsychiatric therapies .

Due to its high purity and stability, 3F-PCP is a preferred research chemical for controlled laboratory studies. Strict safety protocols are mandated during handling due to its potent psychoactive properties .

Properties

CAS No.

128837-83-2

Molecular Formula

C28H40FNO4

Molecular Weight

473.6 g/mol

IUPAC Name

5-(3-fluoropropyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

InChI

InChI=1S/C28H40FNO4/c1-24(2,3)25(4,32)19-16-26-9-10-28(19,33-5)23-27(26)11-14-30(13-6-12-29)20(26)15-17-7-8-18(31)22(34-23)21(17)27/h7-8,19-20,23,31-32H,6,9-16H2,1-5H3

InChI Key

LPNOOYPIGSPXRX-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O

Synonyms

3-FPNBP
N-(3-fluoropropyl)-N-norbuprenorphine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fpnbp typically involves the alkylation of norbuprenorphine with 3-fluoropropyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated synthesis systems and continuous flow reactors are employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fpnbp undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Fpnbp is used as a precursor in the synthesis of other fluorinated compounds. Its unique structure allows for the study of fluorine’s effects on molecular interactions and reactivity .

Biology: In biological research, this compound is used to study receptor binding and signaling pathways. Its high affinity for certain receptors makes it a valuable tool in understanding receptor-ligand interactions .

Medicine: this compound has potential therapeutic applications in pain management and addiction treatment. Its modified structure may offer improved efficacy and reduced side effects compared to traditional opioids .

Industry: The compound is used in the development of new pharmaceuticals and diagnostic agents. Its fluorinated structure enhances its stability and bioavailability, making it a valuable component in drug design .

Mechanism of Action

3-Fpnbp exerts its effects by binding to opioid receptors in the central nervous system. The fluoropropyl group enhances its binding affinity and selectivity for these receptors, leading to potent analgesic and anti-addictive effects. The compound interacts with the mu-opioid receptor, inhibiting pain signals and reducing withdrawal symptoms in opioid-dependent individuals .

Comparison with Similar Compounds

The pharmacological and structural profiles of 3F-PCP are best contextualized against related arylcyclohexylamines, such as PCP, ketamine, and 3-MeO-PCP. Below is a comparative analysis:

Structural and Functional Differences
Compound Structural Modification Key Functional Groups NMDA Receptor Affinity
3F-PCP Fluorine substitution at C3 Cyclohexylamine, phenyl ring High (fluorine enhances lipophilicity and binding stability)
PCP No halogen substitution Cyclohexylamine, phenyl ring High (baseline affinity)
Ketamine Chlorophenyl group, methylamine Cyclohexylamine, chlorophenyl Moderate (shorter duration)
3-MeO-PCP Methoxy substitution at C3 Cyclohexylamine, methoxy Moderate-High (varies by substitution)

Key Insights :

  • 3F-PCP vs.
  • 3F-PCP vs. Ketamine : Ketamine’s chlorophenyl group and shorter alkyl chain reduce its half-life and potency relative to 3F-PCP.
  • 3F-PCP vs. 3-MeO-PCP : Methoxy and fluoro substitutions at C3 yield divergent pharmacokinetics; fluorine’s electronegativity may strengthen receptor interactions.
Pharmacological and Therapeutic Profiles
Compound Duration of Action Psychoactive Potency Therapeutic Research Applications
3F-PCP Long-acting High Neurochemical modeling, dissociative disorder mechanisms
PCP Long-acting Very High Limited (historical use in anesthesia)
Ketamine Short-acting Moderate Depression, PTSD, chronic pain
3-MeO-PCP Moderate-long High Behavioral studies, receptor kinetics

Research Implications :

  • 3F-PCP’s prolonged NMDA receptor blockade makes it valuable for studying long-term glutamate dysregulation, unlike ketamine’s transient effects.
  • Unlike PCP, 3F-PCP’s fluorinated structure may reduce metabolic toxicity, though comprehensive safety data remain sparse .

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